C4 Linker Length Enables Potent ALK Degradation in Ceritinib-Based PROTACs (Direct Evidence from ALK PROTAC Optimization Study)
In a systematic linker optimization study of ceritinib-thalidomide PROTACs targeting ALK, the C4-linked PROTAC (designated 4B) achieved oral bioavailability (F = 14.22%) and induced long-lasting degradation of ALK fusion proteins in Karpas 299 cells with DC₅₀ = 119.33 nM and Dmax = 97.1% [1]. This C4-based PROTAC demonstrated anti-proliferative activity (IC₅₀ = 3.11 ± 0.08 nM) comparable to the parent inhibitor ceritinib (IC₅₀ = 1.31 ± 0.43 nM) and, notably, exhibited superior potency against the G1202R resistance mutation (IC₅₀ = 52.82 nM) compared to ceritinib alone (IC₅₀ = 109.5 nM) [1]. While the study did not directly test the Thalidomide-NH-amido-C4-NH2 hydrochloride building block in isolation, the PROTAC 4B utilizes the identical C4 spacer and amido-NH2 connectivity as the target compound, establishing the C4 linker length as a critical determinant of degradation efficacy and oral bioavailability in this system [1].
| Evidence Dimension | PROTAC degradation potency (DC₅₀) and anti-proliferative activity (IC₅₀) against ALK-positive cells |
|---|---|
| Target Compound Data | PROTAC 4B (C4 linker): DC₅₀ = 119.33 nM, Dmax = 97.1%; IC₅₀ (WT) = 3.11 ± 0.08 nM; IC₅₀ (G1202R) = 52.82 nM |
| Comparator Or Baseline | Parent inhibitor Ceritinib: IC₅₀ (WT) = 1.31 ± 0.43 nM; IC₅₀ (G1202R) = 109.5 nM |
| Quantified Difference | PROTAC 4B shows 2.1-fold improvement in potency against G1202R mutant compared to Ceritinib (IC₅₀ 52.82 nM vs 109.5 nM) |
| Conditions | Karpas 299 ALK-positive anaplastic large cell lymphoma cells; in vitro degradation assay (24 h); cell viability assay |
Why This Matters
This demonstrates that PROTACs constructed using a C4 linker from the thalidomide-NH-amido-C4-NH2 hydrochloride scaffold can achieve sub-micromolar degradation potency and, critically, overcome clinically relevant resistance mutations that limit conventional inhibitor efficacy.
- [1] Zhou H, et al. Discovery of orally bioavailable ALK PROTACs based ceritinib against ALK positive cancers. Eur J Med Chem. 2024;276:116650. doi:10.1016/j.ejmech.2024.116650 View Source
